molecular formula C12H10N2O3 B1312683 4-(6-methoxypyridazin-3-yl)benzoic Acid CAS No. 281232-88-0

4-(6-methoxypyridazin-3-yl)benzoic Acid

Cat. No.: B1312683
CAS No.: 281232-88-0
M. Wt: 230.22 g/mol
InChI Key: VNZFOYFVDMNGDM-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridazin-3-yl)benzoic acid (CAS: 281232-88-0) is a heterocyclic benzoic acid derivative featuring a pyridazine ring substituted with a methoxy group at the 6-position and a benzoic acid moiety at the 3-position. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.23 g/mol . This compound is structurally characterized by the para-substitution of the pyridazine and benzoic acid groups, which distinguishes it from positional isomers and analogs.

Properties

IUPAC Name

4-(6-methoxypyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-7-6-10(13-14-11)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZFOYFVDMNGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463406
Record name 4-(6-methoxypyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-88-0
Record name 4-(6-methoxypyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(6-methoxypyridazin-3-yl)benzoic acid involves several steps, typically starting with the preparation of the methoxypyridazine intermediate. This intermediate is then subjected to various reaction conditions to introduce the benzoic acid moiety. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

4-(6-Methoxypyridazin-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid or methoxypyridazine moieties are replaced with other groups.

Scientific Research Applications

4-(6-Methoxypyridazin-3-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(6-methoxypyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-(6-Methoxypyridazin-3-yl)benzoic acid (CAS: 1235441-37-8)

  • Molecular Formula : C₁₂H₁₀N₂O₃ (identical to the target compound).
  • Key Difference : The benzoic acid group is attached to the pyridazine ring at the 3-position instead of the 4-position. This meta-substitution alters electronic properties and may reduce acidity compared to the para-substituted target compound .
  • Applications: Similar use as a synthetic intermediate, but differences in reactivity have been noted in coupling reactions .

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol (CAS: 281232-94-8)

  • Molecular Formula : C₁₂H₁₂N₂O₂.
  • Key Difference : The carboxylic acid group is replaced by a hydroxymethyl group, significantly reducing acidity (pKa ~15 vs. ~4.2 for benzoic acid). This modification enhances solubility in polar solvents .

Pyridine-Based Analogs

Pyridine derivatives are common analogs due to their similar aromaticity but distinct electronic profiles.

4-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 219671-80-4)

  • Molecular Formula: C₁₃H₁₁NO₃.
  • Key Difference : Pyridine ring replaces pyridazine, with a methoxy group at the 5-position. The absence of a second nitrogen atom in the ring reduces hydrogen-bonding capacity and increases lipophilicity (clogP: 1.8 vs. 1.2 for the pyridazine analog) .
  • Applications : Used in kinase inhibitor synthesis, highlighting the role of nitrogen positioning in target binding .

4-(2-Cyanopyridin-3-yl)benzoic acid (CAS: 219671-80-4^1)

  • Molecular Formula : C₁₃H₈N₂O₂.
  • Key Difference: A cyano group at the 2-position of the pyridine ring introduces strong electron-withdrawing effects, lowering the pKa of the benzoic acid (estimated pKa ~3.5) compared to the methoxy-substituted analog .

Functionalized Derivatives

Salazodine (INN: Salazodine)

  • Structure : A sulfonamide azo compound derived from 6-methoxypyridazine.
  • Key Difference : Incorporates a sulfamoyl and azo group, enabling antimicrobial activity via enzyme inhibition .
  • Applications : Investigated for inflammatory bowel disease due to its prodrug properties .

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid

  • Key Difference : An imidazo-pyridazine fused ring system with a chlorine substituent. This enhances electrophilicity and reactivity in cross-coupling reactions .
  • Applications : Intermediate in antimalarial drug candidates, demonstrating the importance of halogenation in bioactivity .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₂H₁₀N₂O₃ 281232-88-0 230.23 6-methoxy, para-substitution Synthetic intermediate, moderate acidity
3-(6-Methoxypyridazin-3-yl)benzoic acid C₁₂H₁₀N₂O₃ 1235441-37-8 230.23 6-methoxy, meta-substitution Altered reactivity in coupling
4-(5-Methoxypyridin-3-yl)benzoic acid C₁₃H₁₁NO₃ 219671-80-4 229.23 Pyridine ring, 5-methoxy Kinase inhibitor precursor
Salazodine C₂₃H₂₄N₆O₇S₂ N/A 592.61 Sulfamoyl, azo group Anti-inflammatory prodrug

Key Observations

Heterocycle Impact : Pyridazine analogs exhibit higher polarity and lower clogP than pyridine derivatives, influencing pharmacokinetic profiles .

Functional Groups: Electron-withdrawing groups (e.g., cyano) lower pKa, while hydroxymethyl groups improve solubility .

Discrepancies and Limitations

  • Pharmacological Data : Direct biological activity data for this compound are absent in the provided sources, necessitating further experimental validation.

Biological Activity

4-(6-Methoxypyridazin-3-yl)benzoic acid is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of approximately 230.22 g/mol. Its structure includes a benzoic acid moiety substituted with a 6-methoxypyridazin-3-yl group, which contributes to its distinct chemical properties and biological interactions.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated remarkable activity compared to standard antibiotics like Gentamycin .

Table 1: Antibacterial Activity Comparison

CompoundGram-positive (Staphylococcus aureus)Gram-negative (Escherichia coli)
This compoundModerate ActivityExcellent Activity
GentamycinHigh ActivityHigh Activity

The mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is believed that the pyridazine ring may enhance interactions with bacterial enzymes or cell membranes, disrupting their function .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on Antibacterial Properties : In vitro tests revealed that this compound exhibited higher antibacterial activity than several synthesized derivatives. The compound was particularly effective against E. coli, indicating its potential as an antibacterial agent in clinical settings .
  • Research on Anti-inflammatory Effects : Another study indicated that derivatives of this compound could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The presence of the methoxy group may play a role in enhancing anti-inflammatory activity through modulation of cytokine release .

Synthesis and Derivatives

The synthesis of this compound can be achieved via various methods, including the Suzuki-Miyaura coupling reaction, which allows for efficient formation of the desired structure. This synthetic versatility enables the exploration of numerous derivatives with potentially enhanced biological activities.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
4-(6-Methylpyridazin-3-yl)benzoic AcidC₁₂H₁₀N₂O₂Contains a methyl group instead of methoxy
4-(6-Chloropyridazin-3-yl)benzoic AcidC₁₂H₉ClN₂O₂Chlorine substituent increases electrophilicity
4-(6-Aminopyridazin-3-yl)benzoic AcidC₁₂H₁₁N₃O₂Amino group enhances hydrogen bonding capabilities

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